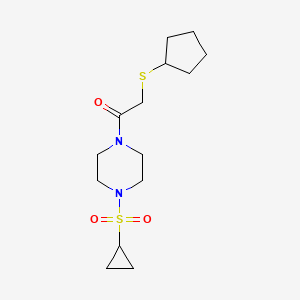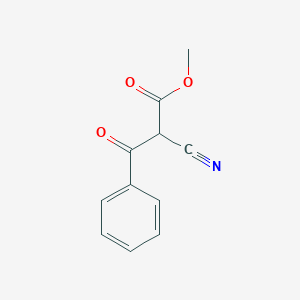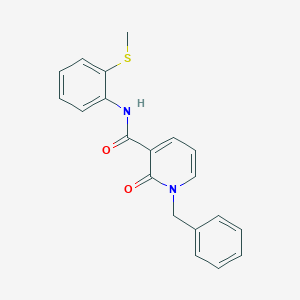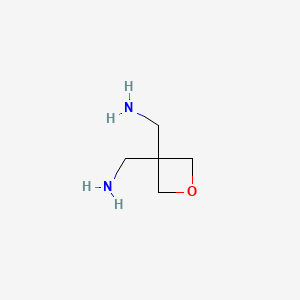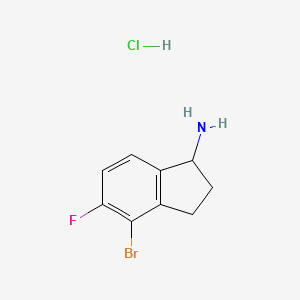
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H9BrFN·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains both bromine and fluorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. This intermediate can be synthesized through the bromination and fluorination of indanone derivatives under controlled conditions .
The next step involves the reduction of the ketone group in 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one to form the corresponding amine. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent . Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms may influence its binding affinity and selectivity towards certain receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
5-fluoro-2,3-dihydro-1H-inden-1-amine: A related compound with similar structural features but lacking the bromine substituent.
4-bromo-2,3-dihydro-1H-inden-1-amine: Another related compound with similar structural features but lacking the fluorine substituent.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may provide distinct advantages in terms of binding affinity, selectivity, and overall pharmacological profile compared to similar compounds .
Propriétés
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-9-6-2-4-8(12)5(6)1-3-7(9)11;/h1,3,8H,2,4,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAROOZBFIIWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Br)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)
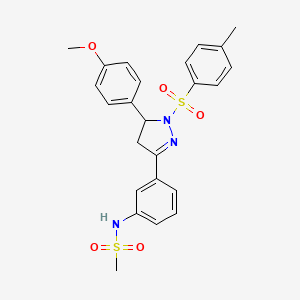
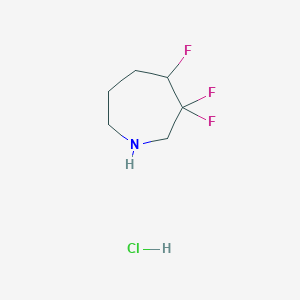
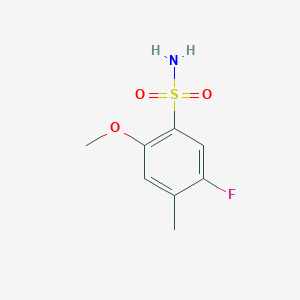
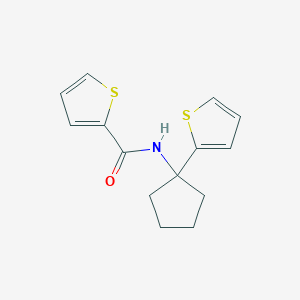
![5-(HYDROXYMETHYL)-8-METHYL-3-(5-{[4-(PROPAN-2-YL)PHENYL]AMINO}-1,3,4-THIADIAZOL-2-YL)-2H-PYRANO[2,3-C]PYRIDIN-2-ONE](/img/structure/B2400656.png)
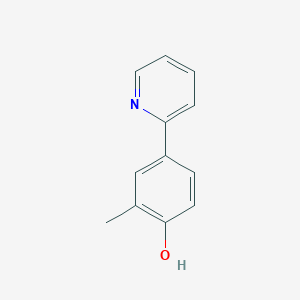
![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2400659.png)
![methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400660.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2400662.png)
